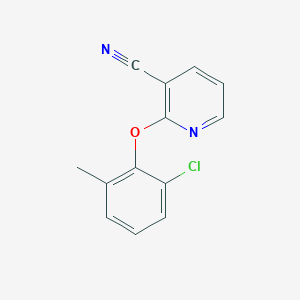

![molecular formula C16H13N3 B1416474 (6-甲基-2-苯基-咪唑并[1,2-a]吡啶-3-基)-乙腈 CAS No. 885272-76-4](/img/structure/B1416474.png)

(6-甲基-2-苯基-咪唑并[1,2-a]吡啶-3-基)-乙腈

描述

“(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile” is a type of imidazo[1,2-a]pyridine compound . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which include “(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile”, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of these compounds consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile” include the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .科学研究应用

抗癌剂

咪唑并[1,2-a]吡啶衍生物作为抗癌剂的潜力已被广泛研究。其核心结构对各种癌细胞系(包括乳腺癌细胞)显示出显著的活性。 例如,某些衍生物已显示出有效的抗增殖作用,其中一种化合物对MCF7和MDA-MB-231细胞系的IC50值分别为1.6和22.4 μM 。这表明(6-甲基-2-苯基-咪唑并[1,2-a]吡啶-3-基)-乙腈可能是开发新型抗癌疗法的宝贵支架。

抗结核活性

研究强调了咪唑并[1,2-a]吡啶类似物在对抗结核病(TB)中的重要性。 这些化合物对多重耐药结核病(MDR-TB)和广泛耐药结核病(XDR-TB)显示出显著的活性 。利用该支架开发新的结核病药物对于应对结核病带来的全球健康挑战至关重要。

光电器件

咪唑并[1,2-a]吡啶的芳香杂环在材料科学中应用前景广阔,特别是在光电器件中。 近年来报道的创新应用使其在该领域具有潜力,包括用于共聚焦显微镜和成像的传感器和发射器 。

制药应用

咪唑并[1,2-a]吡啶部分存在于许多活性药物成分中。它存在于唑咪啶(抗溃疡)、唑吡坦(用于治疗失眠)和沙立哌啶(镇静和抗焦虑)等药物中。 这表明该支架在药物化学中的多功能性 。

荧光探针

咪唑并[1,2-a]吡啶衍生物已被用作荧光探针,用于体外和体内测定汞离子和铁离子。 该应用在环境监测和生物成像领域尤其重要 。

有机合成

咪唑并[1,2-a]吡啶支架的直接功能化被认为是有机合成中最有效的策略之一。 该过程允许构建各种咪唑并[1,2-a]吡啶衍生物,这些衍生物可以进一步用于各种化学合成 。

未来方向

The future directions for the research and development of “(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile” and similar compounds could include the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of their wide range of applications in medicinal chemistry could be another promising direction .

作用机制

Target of Action

Compounds with the imidazo[1,2-a]pyridine moiety have been known to exhibit a broad range of biological activities . They have been used as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis agents .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridine compounds have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Biochemical Pathways

Imidazo[1,2-a]pyridine compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Pharmacokinetics

Imidazole, a core component of the compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazo[1,2-a]pyridine compounds have been known to exhibit a broad range of biological activities .

Action Environment

The synthesis of similar compounds has been achieved under microwave irradiation, suggesting that heat may play a role in the compound’s stability .

属性

IUPAC Name |

2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-12-7-8-15-18-16(13-5-3-2-4-6-13)14(9-10-17)19(15)11-12/h2-8,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFSQUVGIKCXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2CC#N)C3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1416406.png)

![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)

![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)